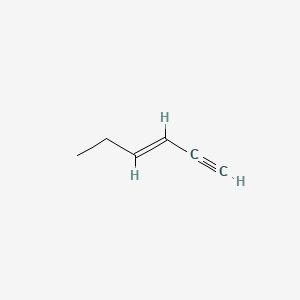
3-Hexen-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexen-1-yne: is an organic compound with the molecular formula C₆H₈ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound includes a triple bond between the third and fourth carbon atoms and a double bond between the fifth and sixth carbon atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexen-1-yne can be synthesized through various methods. One common approach involves the reaction of vinylacetylene with ethylmagnesium bromide in the presence of a catalyst. Another method includes the alkylation of acetylene with propargyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene with butadiene . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hexen-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: Reduction of this compound with in the presence of a yields .
Substitution: It can undergo substitution reactions with halogens to form haloalkynes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or neutral medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride .
Major Products:
Oxidation: 3-Hexen-1-one.
Reduction: 3-Hexen-1-ol.
Substitution: Haloalkynes.
Scientific Research Applications
3-Hexen-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hexen-1-yne involves its ability to participate in nucleophilic addition and substitution reactions . The triple bond in its structure makes it highly reactive towards nucleophiles. The compound can form intermediate complexes with various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Hexyne: An alkyne with a triple bond between the first and second carbon atoms.
2-Hexyne: An alkyne with a triple bond between the second and third carbon atoms.
3-Hexyne: An alkyne with a triple bond between the third and fourth carbon atoms.
Uniqueness of 3-Hexen-1-yne: this compound is unique due to the presence of both a triple bond and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hexynes, making it a valuable compound in organic synthesis .
Properties
CAS No. |
2806-56-6 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
(E)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |
InChI Key |
CLFYLNSQRWCJAY-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/C#C |
Canonical SMILES |
CCC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


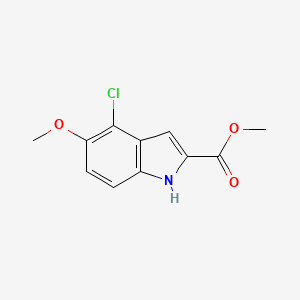
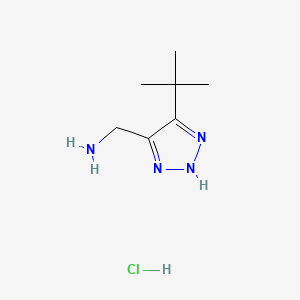
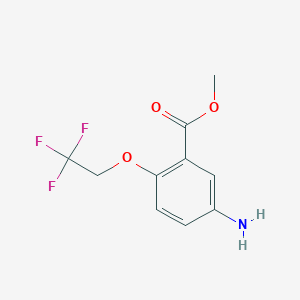
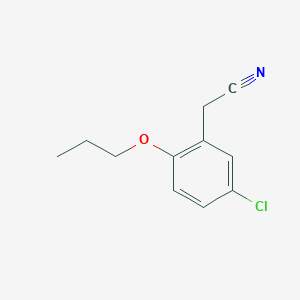
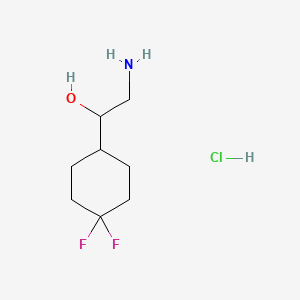
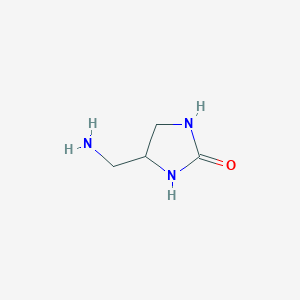
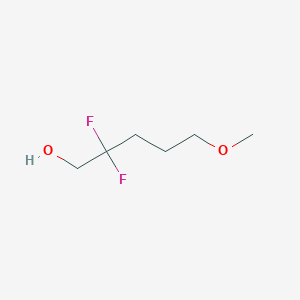
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
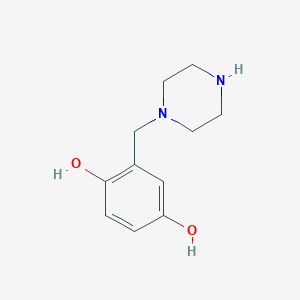
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
aminehydrochloride](/img/structure/B13578363.png)
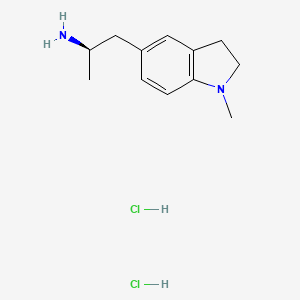
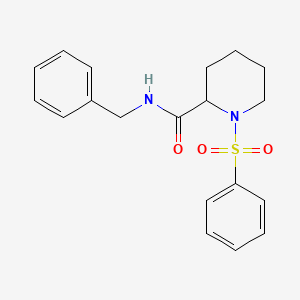
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
